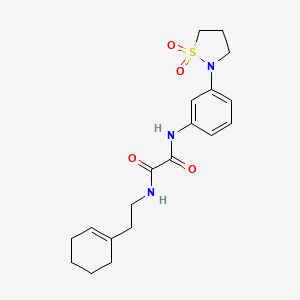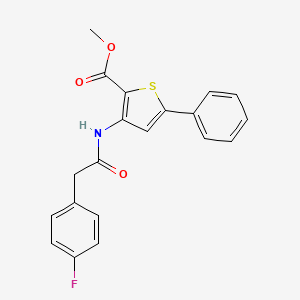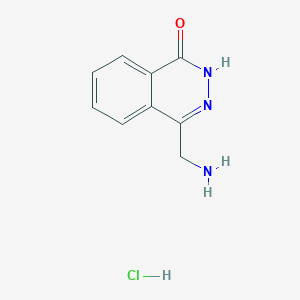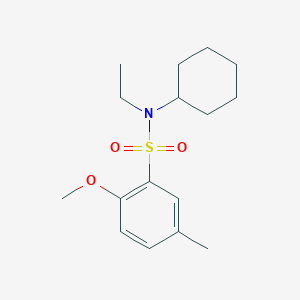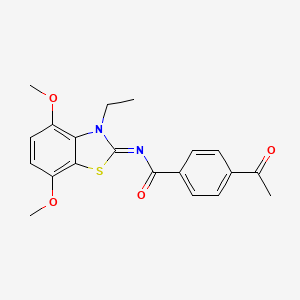![molecular formula C17H12FNO3 B2596227 N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide CAS No. 923164-03-8](/img/structure/B2596227.png)
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, also known as FPhC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FPhC belongs to the class of chromen-4-one derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs. This study highlights the potential of using similar chemical frameworks in drug development processes (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) explored the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, including derivatives similar to N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide. Their research suggests these compounds have potential applications in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency. Furthermore, molecular docking studies indicated significant binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential bioactivity (Mary et al., 2020).
Antiplasmodial Properties
Mphahlele, Mmonwa, and Choong (2017) synthesized a series of compounds related to N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, evaluating them for in vitro antiplasmodial properties. Their findings suggest these compounds could serve as potential therapeutic agents against Plasmodium falciparum, the causative agent of malaria (Mphahlele, Mmonwa, & Choong, 2017).
Antifungal Activity
Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties, highlighting the potential of acetamide derivatives, like N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, in treating fungal infections. This research opens avenues for the development of new antifungal agents (Bardiot et al., 2015).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-16-13(8-11)15(21)9-17(22-16)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQHPFXPQCZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

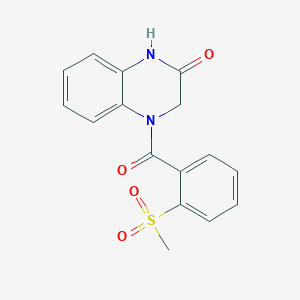
![5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2596146.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
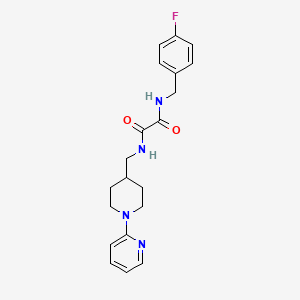


![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)
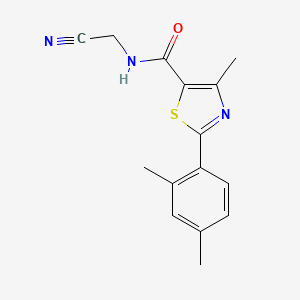
![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)
